

stability and storage conditions for 3,5-Dibromo-2-hydroxypyrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dibromo-2-hydroxypyrazine

Cat. No.: B041542

[Get Quote](#)

Technical Support Center: 3,5-Dibromo-2-hydroxypyrazine

This guide provides essential information on the stability and storage of **3,5-Dibromo-2-hydroxypyrazine** (CAS: 21943-15-7) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for **3,5-Dibromo-2-hydroxypyrazine**?

A1: To ensure maximum stability, **3,5-Dibromo-2-hydroxypyrazine** should be stored at room temperature in a tightly sealed container.[\[1\]](#)[\[2\]](#) It is crucial to protect the compound from light, moisture, and air. The storage area should be cool, dry, and well-ventilated.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Q2: What is the appearance of pure **3,5-Dibromo-2-hydroxypyrazine** and what are the signs of degradation?

A2: The compound is typically a light yellow to yellow solid.[\[1\]](#)[\[2\]](#) Signs of degradation or impurity may include a significant color change (e.g., darkening to brown), clumping of the solid (indicating moisture absorption), or a noticeable deviation from its known melting point of 174-178°C.[\[1\]](#)[\[2\]](#)

Q3: How should I handle this compound upon receipt?

A3: Upon receipt, the container should be inspected for damage. The compound should be handled in a well-ventilated area, preferably under a fume hood.[4][6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory to avoid skin and eye contact.[6][7] Avoid creating dust when handling the solid.[5][6]

Q4: Is **3,5-Dibromo-2-hydroxypyrazine** sensitive to light or air?

A4: Yes, recommendations include keeping it in a "dark place" and "sealed in dry" conditions, which implies sensitivity to light and moisture/air.[1][2] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to minimize potential oxidative degradation.

Q5: What solvents are compatible with this compound for creating stock solutions?

A5: While specific solubility data is not detailed in the provided results, its synthesis involves extraction with ethyl acetate and its structure suggests solubility in common organic solvents.[1] It is recommended to perform a small-scale solubility test with your desired solvent (e.g., DMSO, DMF, or methanol). For long-term storage of solutions, use anhydrous solvents, store at -20°C or -80°C, and protect from light.

Q6: Are there any known chemical incompatibilities?

A6: Based on general chemical safety principles and data for similar halogenated aromatic compounds, **3,5-Dibromo-2-hydroxypyrazine** should be stored away from strong oxidizing agents.[7][8]

Troubleshooting Guide

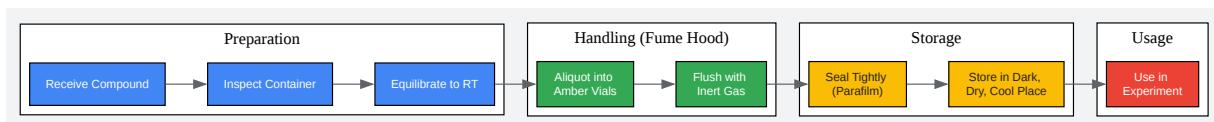
Problem Encountered	Potential Cause	Recommended Solution & Action Steps
Inconsistent or unexpected experimental results.	Compound degradation leading to lower purity and the presence of unknown byproducts.	<p>1. Verify Purity: Check the melting point of your compound. A broad or depressed melting range compared to the literature value (174-178°C) suggests impurity.^{[1][2]}</p> <p>2. Analytical Check: If available, run an analytical test like ¹H NMR or LC-MS to confirm the structure and purity.</p> <p>3. Use Fresh Stock: If degradation is suspected, use a freshly opened container or a newly purchased lot.</p>
The solid appears darker or clumped compared to a new bottle.	The compound has likely been exposed to light, moisture, or air over time, causing decomposition or hydration.	<p>1. Do Not Use: It is highly recommended to discard the degraded material according to your institution's waste disposal protocols.^[7]</p> <p>2. Review Storage: Ensure storage conditions for all lots are optimal (dark, dry, sealed). ^{[1][4]} Consider aliquoting the compound upon receipt to minimize repeated exposure of the main stock.</p>
Difficulty dissolving the compound in a previously used solvent.	The compound may have degraded, or the solvent may have absorbed water, affecting solubility.	<p>1. Use Anhydrous Solvent: Attempt to dissolve a small amount of the compound in fresh, anhydrous solvent.</p> <p>2. Gentle Warming/Sonication: Gentle warming or sonication may aid dissolution, but be cautious of potential thermal</p>

degradation. Monitor the solution for any color changes.

Data Summary

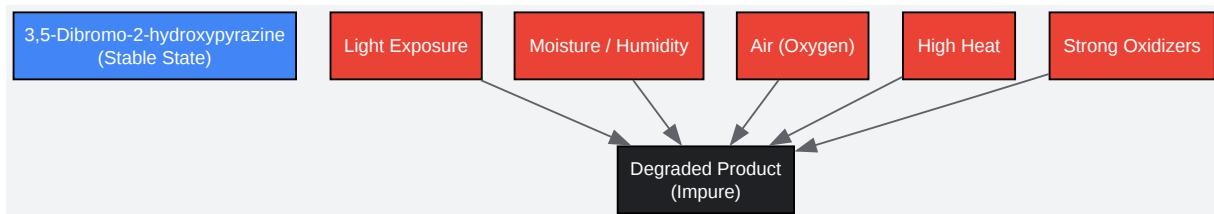
Parameter	Value / Recommendation	Source(s)
CAS Number	21943-15-7	[1] [2] [3]
Molecular Formula	C ₄ H ₂ Br ₂ N ₂ O	[1] [2]
Molecular Weight	253.88 g/mol	[1] [2]
Appearance	Light yellow to yellow Solid	[1] [2]
Melting Point	174-178°C	[1] [2]
Storage Temperature	Room Temperature	[1] [2]
Key Storage Conditions	Tightly sealed, dry, dark place, well-ventilated	[1] [2] [4] [5]
Known Incompatibilities	Strong oxidizing agents	[7] [8]

Experimental Protocols


Protocol 1: Handling and Aliquoting of Solid Compound

- Preparation: Before opening the container, move it to a fume hood. Have appropriately sized, amber glass vials with screw caps ready for aliquoting. Ensure all necessary PPE (gloves, safety glasses, lab coat) is worn.
- Equilibration: Allow the container to reach room temperature before opening to prevent moisture condensation on the cold solid.
- Dispensing: In the fume hood, carefully open the main container. To minimize dust formation, do not pour the powder. Use a clean spatula to transfer the desired amounts into the pre-labeled amber vials.
- Inert Atmosphere (Optional but Recommended): For long-term stability, gently flush the headspace of the main container and each aliquot vial with an inert gas (e.g., argon or

nitrogen) before sealing.


- **Sealing and Storage:** Tightly seal all containers. Use paraffin film for extra protection against moisture. Place the main container and aliquots in a desiccator or a dry cabinet located in a dark, cool, and well-ventilated area.[1][3][4]
- **Documentation:** Record the date of receipt, date opened, and aliquoting dates on the main container and in your lab notebook.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for receiving, handling, and storing **3,5-Dibromo-2-hydroxypyrazine**.

[Click to download full resolution via product page](#)

Caption: Factors leading to the degradation of **3,5-Dibromo-2-hydroxypyrazine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dibromo-2-hydroxypyrazine CAS#: 21943-15-7 [m.chemicalbook.com]
- 2. 3,5-Dibromo-2-hydroxypyrazine | 21943-15-7 [amp.chemicalbook.com]
- 3. 3,5-Dibromo-2-Hydroxypyrazine, CasNo.21943-15-7 Wuhan MoonZY Biological Technology Co.,Ltd(expird) China (Mainland) [moonzybio.lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [stability and storage conditions for 3,5-Dibromo-2-hydroxypyrazine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041542#stability-and-storage-conditions-for-3-5-dibromo-2-hydroxypyrazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com